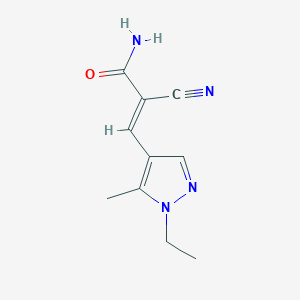![molecular formula C16H16FN3O2S B5327651 1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)
1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide, also known as FTI-277, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It was first developed as a farnesyltransferase inhibitor, which is an enzyme that plays a key role in the post-translational modification of proteins. FTI-277 has shown promise as a potential therapeutic agent due to its ability to inhibit the growth of cancer cells, and its potential to overcome drug resistance.
作用機序
1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide works by inhibiting the farnesyltransferase enzyme, which is responsible for the farnesylation of proteins such as Ras. Ras is a protein that is mutated in many types of cancer, and is involved in the regulation of cell growth and division. By inhibiting farnesylation, this compound prevents the activation of Ras and other proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the proliferation of cancer cells. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is an important process in the growth and spread of cancer.
実験室実験の利点と制限
One of the advantages of using 1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide in lab experiments is its specificity for the farnesyltransferase enzyme. This allows researchers to study the effects of inhibiting this enzyme on cancer cells, without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of the farnesyltransferase enzyme.
将来の方向性
There are a number of potential future directions for research on 1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide. One area of interest is the development of more potent farnesyltransferase inhibitors, which may be more effective in inhibiting cancer cell growth. Another area of interest is the combination of this compound with other cancer therapies, such as radiation or chemotherapy, to enhance their effectiveness. Additionally, research is ongoing to identify biomarkers that can predict which cancer patients may benefit most from treatment with this compound.
合成法
1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide is a synthetic compound that can be prepared using a variety of methods. One of the most commonly used methods involves the reaction of 4-fluoro-2-nitrobenzoic acid with thiosemicarbazide, followed by cyclization with proline. The resulting compound is then acetylated to yield this compound.
科学的研究の応用
1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy, and to overcome drug resistance in certain types of cancer.
特性
IUPAC Name |
1-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-11-5-3-10(4-6-11)16-19-12(9-23-16)8-14(21)20-7-1-2-13(20)15(18)22/h3-6,9,13H,1-2,7-8H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCSTSISWKPYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylpentanamide](/img/structure/B5327581.png)
![4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5327585.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5327586.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5327591.png)
![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5327596.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5327601.png)
![N-({1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5327606.png)
![1-[3-(2-furyl)propanoyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5327613.png)
![2-(methoxymethyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5327614.png)
![N-(2-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5327622.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5327628.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)

![N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide](/img/structure/B5327674.png)